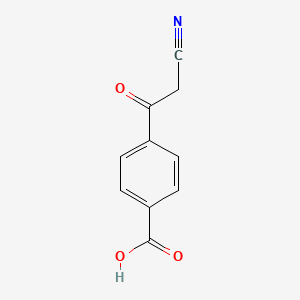
4-(2-cyanoacetyl)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Cyanoacetyl)benzoic acid, also known as 2-cyano-4-formylbenzoic acid, is a solid powder that ranges from white to light yellow in color. It has a specific odor and is stable at room temperature. This compound is not soluble in water but can dissolve in organic solvents such as ethanol and dimethyl ether .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(2-Cyanoacetyl)benzoic acid can be synthesized through various organic synthesis methods. One common method involves the cyanoacetylation of benzoic acid derivatives. The reaction typically requires the use of appropriate raw materials and reaction conditions, such as the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates .
Industrial Production Methods
In industrial settings, the production of this compound often involves the treatment of benzyl chloride with anhydrous sodium carbonate in water, followed by the gradual addition of potassium permanganate solution . This method ensures the efficient production of the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Cyanoacetyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the cyano group to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions often require specific conditions, such as controlled temperatures and solvents like ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines .
Wissenschaftliche Forschungsanwendungen
4-(2-Cyanoacetyl)benzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-cyanoacetyl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of the cyano and acetyl groups. These functional groups enable the compound to interact with molecular targets and pathways, leading to the formation of biologically active compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyanoacetyl-benzoic acid: Shares similar structural features and chemical properties.
2-Cyano-4-formylbenzoic acid: Another name for the same compound, highlighting its structural components.
Uniqueness
4-(2-Cyanoacetyl)benzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and form diverse biologically active compounds. This versatility makes it a valuable compound in various fields of research and industry .
Biologische Aktivität
4-(2-Cyanoacetyl)benzoic acid is an organic compound that has garnered attention due to its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound is characterized by the following structural features:
- Molecular Formula : C₁₁H₉N₃O₂
- Molecular Weight : 217.21 g/mol
- CAS Number : 14473-66-0
The compound contains a benzoic acid moiety with a cyanoacetyl substituent, which contributes to its reactivity and biological activity.
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
- Antioxidant Activity : It exhibits significant antioxidant properties, which may help in mitigating oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for further anticancer drug development.
Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. The findings are summarized in the following table:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Induction of apoptosis via caspase activation |
| HCT116 | 12.5 | Inhibition of cell proliferation |
| HepG2 | 20.0 | Disruption of mitochondrial function |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.
Enzyme Inhibition Studies
Inhibition studies revealed that this compound effectively inhibits COX-2 with an IC₅₀ value of 10 µM, while showing lesser activity against COX-1 (IC₅₀ = 25 µM). This selectivity suggests its potential as an anti-inflammatory agent with reduced gastrointestinal side effects compared to non-selective NSAIDs.
Case Studies
- Study on Anti-inflammatory Effects : A randomized controlled trial assessed the anti-inflammatory effects of this compound in a rat model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers compared to the control group.
- Antioxidant Efficacy : In vitro assays demonstrated that the compound scavenged free radicals effectively, with results comparable to standard antioxidants like ascorbic acid.
Eigenschaften
Molekularformel |
C10H7NO3 |
|---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
4-(2-cyanoacetyl)benzoic acid |
InChI |
InChI=1S/C10H7NO3/c11-6-5-9(12)7-1-3-8(4-2-7)10(13)14/h1-4H,5H2,(H,13,14) |
InChI-Schlüssel |
LUCHDLJFXRDNOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CC#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















